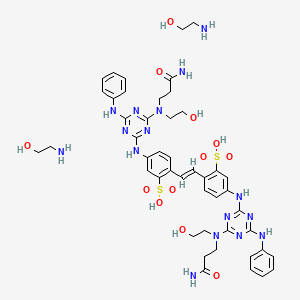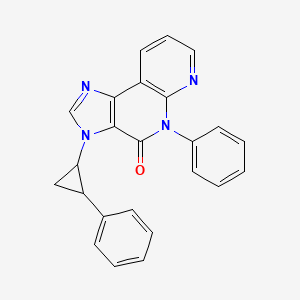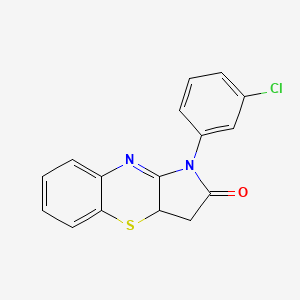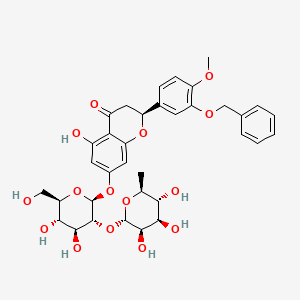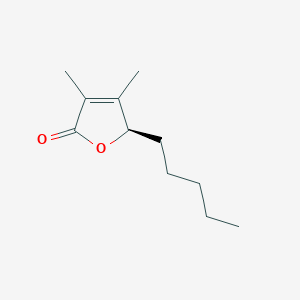
Dihydrobovolide, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrobovolide, ®- is a chemical compound with the molecular formula C11H18O2 . It is also known by its IUPAC name 3,4-dimethyl-5-pentyl-2(5H)-furanone . This compound is notable for its characteristic aroma, which is reminiscent of green tea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrobovolide, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 3,4-dimethyl-5-pentyl-2(5H)-furanone as a starting material . The reaction conditions often involve specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Dihydrobovolide, ®- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally include steps to purify the compound through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrobovolide, ®- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dihydrobovolide, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s aroma properties make it useful in studies related to olfactory receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the flavor and fragrance industry due to its characteristic aroma.
Wirkmechanismus
The mechanism of action of Dihydrobovolide, ®- involves its interaction with specific molecular targets. The compound may bind to olfactory receptors, triggering a cascade of biochemical events that result in the perception of its aroma . The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dihydrobovolide, (±)-
- Dihydrobovolide, (S)-
- 3,4-Dimethyl-5-pentyl-2(5H)-furanone
Uniqueness
Dihydrobovolide, ®- is unique due to its specific stereochemistry, which can influence its aroma and reactivity. The ®-enantiomer may have different properties compared to its (S)-enantiomer or racemic mixture .
Eigenschaften
CAS-Nummer |
352208-23-2 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(2R)-3,4-dimethyl-2-pentyl-2H-furan-5-one |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h10H,4-7H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
LRKURLXWGJNWOJ-SNVBAGLBSA-N |
Isomerische SMILES |
CCCCC[C@@H]1C(=C(C(=O)O1)C)C |
Kanonische SMILES |
CCCCCC1C(=C(C(=O)O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


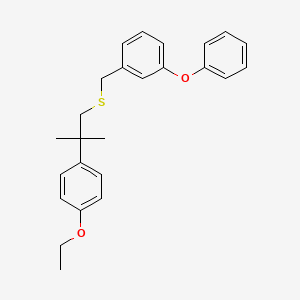
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12744874.png)
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)
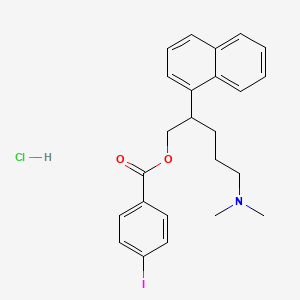

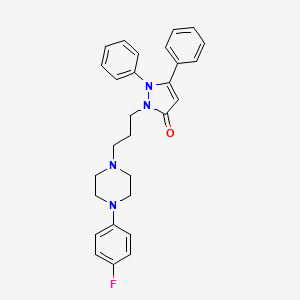
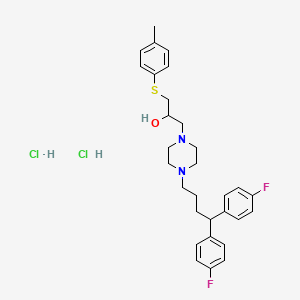
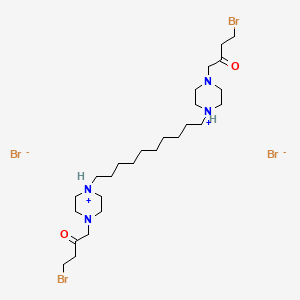
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
